molecular formula C11H15NO B185083 N-(2,4-dimethylphenyl)propanamide CAS No. 50824-87-8

N-(2,4-dimethylphenyl)propanamide

Cat. No.: B185083
CAS No.: 50824-87-8
M. Wt: 177.24 g/mol
InChI Key: HQYJBDRADQYZIZ-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)propanamide is an aromatic amide derivative characterized by a propanamide backbone substituted with a 2,4-dimethylphenyl group. For instance, derivatives such as 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) () and 3-[4-(2-Furoyl)-1-piperazinyl]-N-(2,4-dimethylphenyl)propanamide (5o) () highlight its role as a scaffold in medicinal chemistry. These derivatives exhibit molecular weights ranging from 355 to 389 g/mol and melting points between 128–178°C, depending on additional functional groups .

The core structure of this compound (inferred molecular formula: C11H15NO) likely contributes to moderate lipophilicity and crystallinity, influenced by the electron-donating methyl groups on the phenyl ring.

Properties

CAS No.

50824-87-8

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)propanamide

InChI

InChI=1S/C11H15NO/c1-4-11(13)12-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H,12,13)

InChI Key

HQYJBDRADQYZIZ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C=C(C=C1)C)C

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)C)C

Other CAS No.

50824-87-8

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position Effects on Dimethylphenyl Derivatives

Compounds with varying methyl group positions on the phenyl ring demonstrate distinct physicochemical properties:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Observations Reference
N-(2,4-Dimethylphenyl)propanamide (5o) 2,4-dimethylphenyl C20H25N3O3 355 128–130 Optimal crystalline packing due to symmetrical substitution
N-(2,3-Dimethylphenyl)propanamide (5n) 2,3-dimethylphenyl C20H25N3O3 355 121–123 Lower symmetry reduces packing efficiency
N-(2,5-Dimethylphenyl)propanamide (5p) 2,5-dimethylphenyl C20H25N3O3 355 125–127 Intermediate properties between 5n and 5o

Key Findings :

  • The 2,4-dimethyl substitution (5o) yields the highest melting point (128–130°C), likely due to enhanced symmetry and van der Waals interactions.
  • Antibacterial activity is reported for all three compounds, suggesting that substituent position minimally impacts this biological function in this series .

Influence of Heterocyclic and Sulfonyl/Amino Substituents

Derivatives with additional functional groups exhibit significant variations in properties:

Compound Name Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key Observations Reference
7e () Oxadiazol-thio, thiazolyl 389 134–178 Higher melting point due to hydrogen bonding from heterocycles
8a () Oxadiazol-thio, sulfonylpiperidinyl 486.6 Not reported Demonstrated LOX inhibition activity
21a () Sulfonyl, methylenedioxybenzyl Not specified Not reported Electron-withdrawing sulfonyl group may enhance solubility

Key Findings :

  • The 2,4-dimethylphenyl group in 8a contributes to LOX inhibition, highlighting its role in bioactive scaffolds .

Comparison with Fluorinated and Chlorinated Analogs

Electronegative substituents alter electronic and steric properties:

Compound Name Substituents Molecular Weight (g/mol) Key Observations Reference
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide () 3-fluoro, phenylamino 258.29 Fluorine enhances electronegativity, potentially affecting receptor binding
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide () 2-fluoro, 5-amino, dichlorophenoxy 343 Bulkier substituents (dichlorophenoxy) increase lipophilicity

Key Findings :

  • Fluorine and chlorine atoms introduce steric and electronic effects, which can modulate bioavailability and target interaction.

Physicochemical Trends

  • Lipophilicity : Methyl groups in 2,4-dimethylphenyl derivatives enhance lipophilicity, favoring membrane permeability.
  • Melting Points : Symmetrical substitution (e.g., 2,4-dimethyl) improves crystallinity compared to asymmetric analogs.

Bioactivity Correlations

  • The 2,4-dimethylphenyl group is recurrent in bioactive compounds (e.g., LOX inhibition in 8a , antibacterial activity in 5o ), suggesting its compatibility with diverse biological targets.

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